molecular formula C11H20N4O2 B12540563 4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate CAS No. 651731-86-1

4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate

Cat. No.: B12540563
CAS No.: 651731-86-1
M. Wt: 240.30 g/mol
InChI Key: OBUJEQICFZNOTE-UHFFFAOYSA-N
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Description

4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two imidazole rings, each substituted with methyl groups, and a dihydrate form, indicating the presence of two water molecules.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like tert-butylhydroperoxide and catalysts like erbium triflate . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of imidazole derivatives can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazoles .

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate is unique due to its specific substitution pattern and dihydrate form. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

651731-86-1

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate

InChI

InChI=1S/C11H16N4.2H2O/c1-6-10(14-8(3)12-6)5-11-7(2)13-9(4)15-11;;/h5H2,1-4H3,(H,12,14)(H,13,15);2*1H2

InChI Key

OBUJEQICFZNOTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C)CC2=C(NC(=N2)C)C.O.O

Origin of Product

United States

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